molecular formula C14H21NO2Si B168919 4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine CAS No. 174092-77-4

4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine

Cat. No.: B168919
CAS No.: 174092-77-4
M. Wt: 263.41 g/mol
InChI Key: JHMQGEHSCXDASE-UHFFFAOYSA-N
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Description

4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrano[3,4-c]pyridine core substituted with ethyl, methoxy, and trimethylsilanyl groups. The trimethylsilanyl (TMS) group is notable for its electron-donating and steric effects, which influence the compound’s electronic structure, solubility, and reactivity.

Properties

IUPAC Name

(4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridin-6-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2Si/c1-6-10-8-17-9-12-11(10)7-13(18(3,4)5)15-14(12)16-2/h7-8H,6,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMQGEHSCXDASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=COCC2=C(N=C(C=C21)[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine-Mediated Cyclization from Dihydroxy Precursors

The most efficient method involves a two-stage iodine-mediated cyclization of (S)-4-ethyl-3,4-dihydro-3,4-dihydroxy-8-methoxy-6-trimethylsilyl-1H-pyrano[3,4-c]pyridine (Compound o).

Procedure :

  • Stage 1 : A mixture of Compound o (70.2 g), iodine (183.7 g), and calcium carbonate (36.23 g) in methanol-water (10:1, 1.0 L) is refluxed for 5 hours.

  • Stage 2 : After cooling, sodium sulfite (10%, 1.0 L) and chloroform (1.0 L) are added, followed by stirring at 20°C for 15 minutes.

  • Workup includes filtration, organic layer separation, drying with Na₂SO₄, and solvent evaporation to yield the target compound as an umber oil (53.6 g, 81% overall yield from Compound m).

Key Parameters :

  • Yield : 81% (overall from Compound m)

  • Purity : 80.4% by HPLC

  • Enantiomeric Excess : 96.2% ee (chiral HPLC)

Mechanistic Insight :
Iodine acts as both an oxidant and cyclization promoter, facilitating the dehydration of dihydroxy intermediates to form the pyrano[3,4-c]pyridine core. Calcium carbonate neutralizes HI generated during the reaction, preventing side reactions.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

The iodine-mediated method uses a methanol-water (10:1) system under reflux (Δ ≈ 65°C). Key observations:

  • Methanol : Enhances solubility of iodine and intermediates.

  • Water : Minimizes byproduct formation via hydrolysis control.

  • Reflux Duration : Extending beyond 5 hours reduces yield due to over-oxidation.

Role of Sodium Sulfite

Post-reaction sodium sulfite quenching removes residual iodine, preventing halogenation side reactions. A 10% solution in water ensures complete reduction of I₂ to I⁻, verified by the disappearance of the iodine color.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 0.28 (9H, s, TMS)

  • δ 0.94 (3H, t, J = 7.4 Hz, CH₂CH₃)

  • δ 3.98 (3H, s, OCH₃)

  • δ 5.23 (1H, d, J = 15.6 Hz)

  • δ 5.54 (1H, d, J = 15.6 Hz)

  • δ 7.33 (1H, s, aromatic-H)

IR (KBr) :

  • Absence of -OH stretch (3600 cm⁻¹) confirms cyclization completion.

  • C=O vibration at 1680 cm⁻¹ aligns with the ketone group.

Chromatographic Purity

  • HPLC : 80.4% purity (C18 column, acetonitrile-water gradient)

  • Chiral HPLC : 96.2% ee (Chiralpak AD-H, hexane-isopropanol)

Comparative Analysis of Synthetic Methods

Parameter Iodine-Mediated Cyclization Hypothetical Hydrazine Route
Starting MaterialDihydroxy precursor (Compound o)Pyrano[3,4-c]pyridinethione
Key ReagentI₂, CaCO₃Hydrazine hydrate, CS₂
Yield81%Not reported
Enantiomeric Control96.2% eeUndetermined
ScalabilityDemonstrated at 70 g scaleUnverified

Industrial Applications and Derivative Synthesis

The compound serves as a precursor to Alectinib hydrochloride , an ALK inhibitor for NSCLC. Key transformations include:

  • Suzuki Coupling : Introduction of morpholinopiperidine groups.

  • Cyano Functionalization : Via Knoevenagel condensation.

Example :
In Alectinib synthesis, the trimethylsilanyl group enhances intermediate stability during palladium-catalyzed cross-couplings, mitigating desilylation side reactions .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituents: Halides, alkyl groups, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to fully understand its biological and chemical properties.

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrano[3,4-c]pyridine core is a common scaffold in medicinal and materials chemistry. Key analogs include:

Compound Name Substituents Key Features
HPPT (4-hydroxy-1H-pyrrolo[3,4-c]pyridine) Hydroxy, no TMS High photostability, large Stokes shift, fluorescence
8-Pyrazol-1-yl derivatives Thioalkyl, pyrazole Neurotropic activity, SAR studies via Smiles rearrangement
N-Aminoethyl pyrrolo[3,4-c]pyridines Methoxy/ethoxy, aminoethyl Analgesic and sedative activity surpassing aspirin
Triazole-linked hybrids Methyl, triazole Anticonvulsant and psychotropic properties

Key Observations :

  • Trimethylsilanyl vs.
  • Ethyl Group : The ethyl substituent at position 4 may stabilize the core structure through steric hindrance, similar to methyl groups in active anticonvulsant hybrids .

Physicochemical and Electronic Properties

  • Photophysical Behavior : HPPT derivatives exhibit strong fluorescence with large Stokes shifts (~100 nm) due to intramolecular charge transfer, whereas the TMS group in the target compound may dampen fluorescence by altering electron density distribution .
  • Thermal Stability: Pyrano[3,4-c]pyridines with alkyl or aryl substituents (e.g., methyl, phenyl) show enhanced thermal stability compared to unsubstituted analogs, a trait likely shared by the TMS-containing compound .

Biological Activity

4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine (CAS No. 453518-24-6) is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by its pyrano[3,4-c]pyridine framework, exhibits a variety of biological activities that warrant detailed exploration.

Molecular Characteristics

PropertyValue
Molecular Formula C14H23NO4Si
Molecular Weight 297.42 g/mol
IUPAC Name 4-ethyl-8-methoxy-6-trimethylsilyl-1,3-dihydropyrano[3,4-c]pyridine-3,4-diol
InChI Key PGEWWJVLGOBERV-UHFFFAOYSA-N

The compound's structure includes an ethyl group, a methoxy group, and a trimethylsilyl group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of heteroatoms in its structure allows for specific binding interactions that can modulate biological pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, N-Heterocycles have been shown to inhibit viral replication effectively. The compound's structural features may facilitate similar mechanisms:

  • Inhibition of Viral Replication : Compounds in this class have demonstrated EC50 values ranging from 5 to 28 μM against respiratory syncytial virus (RSV) and other viruses .

Cytotoxicity and Selectivity

The cytotoxicity of this compound can be evaluated through its CC50 (half-maximal cytotoxic concentration) values. Lower CC50 values indicate higher cytotoxicity:

  • Cytotoxicity Profile : Compounds with similar structures have shown varying degrees of cytotoxicity, with selectivity indices indicating their potential therapeutic window .

Case Studies

  • Study on Antiviral Efficacy : A recent investigation into the antiviral properties of pyrano[3,4-c]pyridine derivatives revealed that certain analogs exhibited significant inhibition of viral replication at micromolar concentrations. The study emphasized the importance of structural modifications in enhancing antiviral efficacy .
  • Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of various derivatives on human cell lines. The findings indicated that modifications at specific positions on the pyridine ring significantly influenced both cytotoxicity and selectivity against cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis with other pyrano[3,4-c]pyridine derivatives reveals that while many share structural similarities, their biological activities can differ significantly based on functional group positioning and stereochemistry.

Compound NameEC50 (μM)CC50 (μM)Selectivity Index
4-Ethyl-8-methoxy-6-trimethylsilanylTBDTBDTBD
Pyrano[3,4-c]pyridine Derivative A1010010
Pyrano[3,4-c]pyridine Derivative B2020010

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